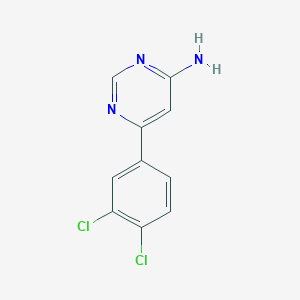

6-(3,4-Dichlorophenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(3,4-dichlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-7-2-1-6(3-8(7)12)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFICDVHTQOFGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=NC=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine typically involves the condensation of 3,4-dichloroaniline with a pyrimidine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine is C10H7Cl2N3. The presence of two chlorine atoms on the phenyl ring enhances its chemical reactivity and biological activity, making it a valuable scaffold for the development of novel pharmaceuticals.

Biological Activities

The compound has shown promising biological activities across several studies:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM .

- Antimicrobial Activity : Studies have explored its potential as an antimicrobial agent, suggesting that it may inhibit the growth of certain pathogens .

- Antihyperglycemic Effects : Some derivatives have been evaluated for their antihyperglycemic activity, showing potential in managing blood glucose levels .

Case Studies and Research Findings

- Pyrrolopyrimidine Derivatives : A study synthesized a series of pyrrolopyrimidine derivatives based on this compound. These compounds were tested for their in vivo antihyperglycemic activity and demonstrated significant efficacy .

- Cytotoxicity Evaluation : In vitro testing of various derivatives against cancer cell lines revealed that modifications to the dichlorophenyl group could enhance cytotoxicity. For instance, compounds with different substitutions showed varied biological profiles, indicating the importance of structural modifications in drug design .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Research has indicated that certain derivatives can act as DPP-IV inhibitors, which are crucial for diabetes management. The introduction of pyrroline moieties significantly improved the metabolic stability and biological activity of these inhibitors .

Comprehensive Data Table

| Application Area | Compound Derivative | Biological Activity | IC50 Range (nM) |

|---|---|---|---|

| Anticancer | 6-(3,4-Dichlorophenyl)pyrimidin Derivative | Cytotoxicity against MCF-7 | 45–97 |

| Antimicrobial | Pyrrolopyrimidine Derivative | Antimicrobial Activity | Not specified |

| Antihyperglycemic | Pyrrolopyrimidine Derivative | Antihyperglycemic Activity | Not specified |

| DPP-IV Inhibitors | Modified Pyrimidine Derivative | Diabetes Management | Not specified |

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

4-(3,4-Dichlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine

- Structure : Differs by a 2-amine group (vs. 4-amine) and a 3-methylphenyl substituent (vs. unsubstituted pyrimidine).

- Properties : Molecular weight (330.2 g/mol) is higher due to the additional methyl group. The 2-amine position may alter hydrogen-bonding interactions compared to the 4-amine in the target compound .

5-(3,4-Dichlorophenyl)-6-methylpyrimidine-2,4-diamine (CHEBI:47290)

- Structure : Contains dual amine groups at positions 2 and 4, with a methyl group at position 5.

Halogen-Substituted Pyrimidines

4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine

- Structure : Single chlorine substituent (vs. dichloro) and a phenyl group at position 6.

- Properties : Lower molecular weight (273.7 g/mol) and reduced electron-withdrawing effects compared to dichloro derivatives. This may result in weaker receptor binding affinity .

6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine

- Structure : Replaces dichlorophenyl with a trifluoromethyl group.

Complex Heterocyclic Analogues

N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-6,7-dimethoxy-2-(trifluoromethyl)quinazolin-4-amine

- Structure : Incorporates a quinazoline core with methoxy and trifluoromethyl groups.

- Activity : The extended aromatic system and polar substituents may enhance kinase inhibition but reduce bioavailability compared to simpler pyrimidines .

6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine

- Structure : Pyrido-pyrimidine fused ring system with a fluoropyridinyl substituent.

Key Findings and Implications

Substituent Position Matters : The 4-amine group in the target compound favors hydrogen bonding with receptor residues, while 2-amine analogues (e.g., ) may exhibit altered binding modes.

Halogen Effects: Dichloro substitution enhances lipophilicity and receptor affinity compared to mono-chloro or CF₃ derivatives.

Complex Cores Reduce Bioavailability : Fused ring systems (e.g., pyrido-pyrimidines) improve target engagement but often require structural optimization for pharmacokinetics .

Biological Activity

6-(3,4-Dichlorophenyl)pyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound this compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves reactions that introduce the dichlorophenyl group onto the pyrimidine scaffold. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as an inhibitor of key enzymes and receptors involved in cancer progression.

1. Inhibition of Kinases

Recent studies have highlighted the compound's ability to inhibit epidermal growth factor receptor (EGFR) and aurora kinase A (AURKA). Such dual inhibition is significant as it may lead to enhanced therapeutic efficacy against various cancer types. For instance, compounds structurally related to this compound demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA, suggesting a promising avenue for further development in cancer therapeutics .

2. Anticancer Activity

In vitro assays have shown that derivatives of this compound exhibit potent cytotoxic effects against a range of cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range when tested against NCI 60 cancer cell lines, indicating strong anti-proliferative properties . The ability to inhibit P-glycoprotein also suggests potential for overcoming drug resistance in cancer treatments .

3. Sigma Receptor Modulation

Another area of interest is the interaction with sigma receptors. Some studies indicate that similar pyrimidine derivatives can act as selective sigma-1 receptor antagonists, which may contribute to their antinociceptive properties. This opens up possibilities for pain management applications alongside their anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications at specific positions on the pyrimidine ring significantly influence biological activity. For instance:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents like chlorine at the 3 and 4 positions of the phenyl ring enhances potency against EGFR.

- Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit improved binding affinities for target kinases .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

- EGFR Inhibition : A study evaluated a series of pyrimidine derivatives against EGFR in squamous cell carcinoma models. The most potent compounds showed significant inhibition of tumor growth in vivo .

- Pain Models : Research involving sigma receptor antagonists derived from similar scaffolds demonstrated substantial antinociceptive effects in mouse models, suggesting that these compounds could be developed for pain relief applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3,4-dichlorophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of 3,4-dichlorophenyl precursors with pyrimidine intermediates. For example, analogous compounds are synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling to introduce the dichlorophenyl group . Optimization includes controlling temperature (e.g., 80–100°C for 12–24 hours), using catalysts like Pd(PPh₃)₄, and adjusting solvent systems (e.g., DMF or THF) to improve regioselectivity. Yield improvements (e.g., from 27% to 84%) are achieved by purifying intermediates via column chromatography .

Q. How is structural confirmation performed for this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 7.15–7.81 ppm for dichlorophenyl) and pyrimidine NH₂ groups (δ 5.34 ppm as a broad singlet) .

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretch at 1612 cm⁻¹, C-Cl at 700–800 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., m/z 463 [M⁺] for a brominated analog) and analyze fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Prioritize:

- Enzyme inhibition assays : Test binding to kinases or neurotransmitter transporters (e.g., serotonin/dopamine reuptake inhibition via radiolabeled ligand displacement) .

- Antimicrobial activity : Use broth microdilution (MIC values against S. aureus or E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can contradictory NMR data between synthesized batches be resolved?

- Methodology :

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃; aromatic proton shifts vary due to hydrogen bonding .

- Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray crystallography : Resolve ambiguities with single-crystal structures, as done for analogs like N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Q. What strategies improve bioactivity through structural modifications?

- Methodology :

- SAR studies : Introduce substituents at the pyrimidine C2/C4 positions. For example:

| Substituent | Bioactivity Trend | Reference |

|---|---|---|

| -CF₃ at C4 | Increased kinase inhibition | |

| -SO₂Me at C6 | Enhanced antimicrobial potency | |

| Piperazine at C2 | Improved CNS penetration |

- Prodrug design : Add hydrolyzable groups (e.g., acetyl) to improve solubility .

Q. How can computational methods predict target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to dopamine transporters (PDB: 6AY) .

- MD simulations : Simulate ligand-receptor stability in lipid bilayers (e.g., 100 ns trajectories in GROMACS) .

- QSAR models : Corrogate electronic parameters (Hammett σ) with IC₅₀ values from kinase assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across analogs?

- Methodology :

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, cell line). For example, dichlorophenyl analogs show 10-fold variability in serotonin reuptake inhibition due to assay protocols .

- Control experiments : Replicate studies with internal standards (e.g., fluoxetine for transporter assays) .

- Structural outliers : Exclude compounds with divergent substituents (e.g., trifluoromethyl vs. methylsulfonyl) .

Methodological Best Practices

Q. What purification techniques are critical for isolating high-purity batches?

- Methodology :

- Flash chromatography : Use gradients of EtOAc/hexane (1:3 to 1:1) to resolve polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .

- HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for chiral separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.